molecular formula C18H24O2 B15160112 5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one CAS No. 651726-46-4

5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one

Cat. No.: B15160112
CAS No.: 651726-46-4
M. Wt: 272.4 g/mol
InChI Key: RJQULEOPVVWAGJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one is an organic compound that features a benzyloxy group attached to a cyclohexylpent-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one typically involves the reaction of benzyloxy compounds with cyclohexylpent-2-en-1-one under specific conditions. One common method is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoquinones and other oxidized derivatives.

    Reduction: Formation of cyclohexylpent-2-en-1-ol derivatives.

    Substitution: Formation of various substituted benzyloxy derivatives.

Scientific Research Applications

5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one is unique due to its cyclohexylpent-2-en-1-one core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

651726-46-4

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

1-cyclohexyl-5-phenylmethoxypent-2-en-1-one

InChI

InChI=1S/C18H24O2/c19-18(17-11-5-2-6-12-17)13-7-8-14-20-15-16-9-3-1-4-10-16/h1,3-4,7,9-10,13,17H,2,5-6,8,11-12,14-15H2

InChI Key

RJQULEOPVVWAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C=CCCOCC2=CC=CC=C2

Origin of Product

United States

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